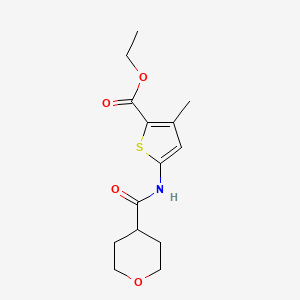

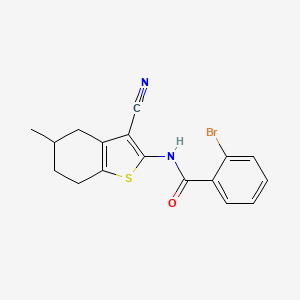

ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based analogs have been of great interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Synthesis Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .

Chemical Reactions Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . For example, enaminone was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield ethyl 5-([1, 2, 4] triazolo[5,1-c] [1, 2, 4] triazine-3-carbonyl)-4-methyl-2-(phenylamino)-thiophene-3-carboxylate .

Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate”, are a very important class of heterocyclic compounds. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules have a prominent role in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Wearable Electronics

The high-κ ferroelectric composites developed from thiophene-based compounds hold tremendous potential for applications in emerging wearable electronics .

Soft Robots

Thiophene-based compounds are also being explored for next-generation soft robots . These are a subfield of robotics that deal with constructing robots from highly compliant materials, similar to those found in living organisms.

Zukünftige Richtungen

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Wirkmechanismus

Target of Action

Ethyl 3-methyl-5-(oxane-4-amido)thiophene-2-carboxylate, also known as F0882-2744, primarily targets voltage-gated sodium channels (VGSCs) . These channels are crucial for the initiation and propagation of action potentials in neurons and muscle cells . By modulating these channels, the compound can influence nerve signal transmission and muscle contraction.

Mode of Action

F0882-2744 interacts with VGSCs by binding to the channel’s alpha subunit. This binding stabilizes the channel in its inactivated state, preventing sodium ions from entering the cell. As a result, the compound inhibits the generation and propagation of action potentials, leading to a reduction in neuronal excitability and muscle contraction .

Biochemical Pathways

The inhibition of VGSCs by F0882-2744 affects several downstream biochemical pathways:

- Gene Expression : Changes in neuronal activity can alter the expression of genes involved in synaptic plasticity and neuroprotection .

Pharmacokinetics

The pharmacokinetics of F0882-2744 involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, F0882-2744’s inhibition of VGSCs leads to decreased neuronal excitability and muscle contraction. At the cellular level, this results in reduced synaptic transmission and muscle relaxation. Clinically, these effects can translate to the compound’s potential use as an anticonvulsant, analgesic, or muscle relaxant .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of F0882-2744:

- Ions : The presence of divalent cations like calcium and magnesium can affect the binding affinity of F0882-2744 to VGSCs .

: Recent strategies in the synthesis of thiophene derivatives

Eigenschaften

IUPAC Name |

ethyl 3-methyl-5-(oxane-4-carbonylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-3-19-14(17)12-9(2)8-11(20-12)15-13(16)10-4-6-18-7-5-10/h8,10H,3-7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSULMUGJWVPAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-methyl-5-(tetrahydro-2H-pyran-4-carboxamido)thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6579883.png)

![N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B6579891.png)

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6579904.png)

![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)

![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)

![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)

![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)